REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](Br)([CH3:14])[CH3:13].S([C:20]1[CH:26]=CC(C)=C[CH:21]=1)([O-])(=O)=O.C[N+](C)(C)C.[Cl-].[NH4+]>CN(C)C=O>[CH:12]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:14])[CH3:13].[CH:20]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9])([CH3:26])[CH3:21] |f:2.3,4.5|
|
Name
|
asbestos
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° to 25° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)OC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](Br)([CH3:14])[CH3:13].S([C:20]1[CH:26]=CC(C)=C[CH:21]=1)([O-])(=O)=O.C[N+](C)(C)C.[Cl-].[NH4+]>CN(C)C=O>[CH:12]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:14])[CH3:13].[CH:20]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9])([CH3:26])[CH3:21] |f:2.3,4.5|
|
Name
|
asbestos
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° to 25° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)OC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](Br)([CH3:14])[CH3:13].S([C:20]1[CH:26]=CC(C)=C[CH:21]=1)([O-])(=O)=O.C[N+](C)(C)C.[Cl-].[NH4+]>CN(C)C=O>[CH:12]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:14])[CH3:13].[CH:20]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9])([CH3:26])[CH3:21] |f:2.3,4.5|
|
Name
|
asbestos
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° to 25° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)OC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |